molecular formula C34H27N3O B11704895 3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B11704895
M. Wt: 493.6 g/mol
InChI Key: ZPRILYDDSQJECF-JWHWKPFMSA-N
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Description

3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a unique structure combining indole, naphthalene, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the indole derivative with hydrazine hydrate.

    Condensation with Naphthalene Derivative: The final step involves the condensation of the hydrazide with a naphthalene aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthalene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The indole and naphthalene moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The hydrazide linkage may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
  • 2-(1H-Indol-3-yl)acetonitrile
  • 3-(1H-Indol-5-yl)-1,2,4-oxadiazole

Uniqueness

3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of indole, naphthalene, and hydrazide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C34H27N3O

Molecular Weight

493.6 g/mol

IUPAC Name

3-(2,3-diphenylindol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C34H27N3O/c38-32(36-35-24-28-18-11-17-25-12-7-8-19-29(25)28)22-23-37-31-21-10-9-20-30(31)33(26-13-3-1-4-14-26)34(37)27-15-5-2-6-16-27/h1-21,24H,22-23H2,(H,36,38)/b35-24+

InChI Key

ZPRILYDDSQJECF-JWHWKPFMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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